1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea
Description
1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrazole ring and a sulfamoyl group, suggests potential biological activity and utility in chemical synthesis.
Properties
IUPAC Name |
1-(4-cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-3-20(4-2)25(23,24)19-15(22)18-14-12(10-16)11-17-21(14)13-8-6-5-7-9-13/h5-9,11H,3-4H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSMUYBLKAGNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)NC1=C(C=NN1C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Urea Derivative: The final step involves the reaction of the pyrazole derivative with diethylsulfamoyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and sulfamoyl groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(methylsulfamoyl)urea
- 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(ethylsulfamoyl)urea
- 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(propylsulfamoyl)urea
Uniqueness
1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The diethylsulfamoyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Biological Activity
Overview of 1-(4-Cyano-2-phenylpyrazol-3-yl)-3-(diethylsulfamoyl)urea
This compound is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure
The compound can be described by its molecular formula , which indicates the presence of a pyrazole ring, a cyano group, and a sulfamoyl moiety. The structural features contribute to its potential biological activities.
Biological Activity
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The introduction of cyano and sulfamoyl groups can enhance the interaction with various biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the diethylsulfamoyl group may contribute to this activity by modulating inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines.
3. Antimicrobial Properties
There is evidence suggesting that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The cyano group may play a role in enhancing this activity by disrupting microbial cell membranes or interfering with metabolic processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of pyrazole derivatives in breast cancer cell lines, reporting significant apoptosis induction with IC50 values in the micromolar range. |
| Study 2 | Evaluated anti-inflammatory properties using an animal model of arthritis, demonstrating reduced swelling and cytokine levels compared to controls. |
| Study 3 | Assessed antimicrobial activity against E. coli and S. aureus, showing inhibition zones comparable to standard antibiotics. |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways such as NF-kB or MAPK, which are crucial for inflammation and cancer cell survival.
- Interaction with DNA: Some pyrazole derivatives exhibit DNA-binding properties, leading to disruption of replication and transcription processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
